p-Tolylmagnesium Bromide

Catalog No.
S1899048
CAS No.
4294-57-9
M.F
C7H7BrMg
M. Wt
195.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Tolylmagnesium Bromide

CAS Number

4294-57-9

Product Name

p-Tolylmagnesium Bromide

IUPAC Name

magnesium;methylbenzene;bromide

Molecular Formula

C7H7BrMg

Molecular Weight

195.34 g/mol

InChI

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

BVUQKCCKUOSAEV-UHFFFAOYSA-M

SMILES

CC1=CC=[C-]C=C1.[Mg+2].[Br-]

Canonical SMILES

CC1=CC=[C-]C=C1.[Mg+2].[Br-]

Organic Synthesis

Specific Scientific Field: Organic chemistry

Summary of Application: p-Tolylmagnesium bromide is a common Grignard reagent. Grignard reagents are organometallic compounds that were discovered by French chemist Victor Grignard in 1900. These compounds are obtained as the formula “RMgX” by reacting halogenated hydrocarbons with magnesium metal in anhydrous solvents such as diethyl ether .

Experimental Procedures:
Results and Outcomes:

p-Tolylmagnesium bromide is a Grignard reagent with the chemical formula C₇H₇BrMg. It is typically prepared as a solution in tetrahydrofuran or diethyl ether. The compound is known for its ability to react with various electrophiles, making it a valuable tool in synthetic organic chemistry. It appears as a colorless to light yellow liquid and is sensitive to moisture and air, requiring careful handling under inert conditions .

  • Magnesium, bromo(4-methylphenyl)- is a flammable and moisture-sensitive compound. It reacts vigorously with water, releasing flammable hydrogen gas and heat.
  • Grignard reagents can also react exothermically (release heat) with other compounds.

Due to these hazards, Grignard reagents are typically handled under inert atmosphere conditions using specialized techniques.

Please Note:

  • This analysis focuses on scientific research applications of Magnesium, bromo(4-methylphenyl)-.
  • Due to its reactive nature, this compound is not typically used in consumer products or encountered in everyday life.
, including:

  • Nucleophilic Addition: It acts as a nucleophile, attacking electrophilic centers in carbonyl compounds to form alcohols.
  • Cross-Coupling Reactions: It can be used in reactions such as the Suzuki and Negishi coupling to form biaryl compounds .
  • Reactions with Transition Metals: p-Tolylmagnesium bromide can react with transition metal halides to form organometallic complexes. For example, it reacts with chromium(III) chloride in diethyl ether to yield tri-p-tolylchromium complexes .

The synthesis of p-tolylmagnesium bromide typically involves the reaction of p-tolyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran or diethyl ether. The general reaction can be represented as follows:

C7H7Br+MgC7H7MgBr\text{C}_7\text{H}_7\text{Br}+\text{Mg}\rightarrow \text{C}_7\text{H}_7\text{MgBr}

This process requires dry conditions to prevent hydrolysis and ensure the formation of the desired Grignard reagent .

p-Tolylmagnesium bromide has several applications in organic synthesis:

  • Synthesis of Alcohols: It is widely used for converting carbonyl compounds into alcohols through nucleophilic addition.
  • Formation of Carbon-Carbon Bonds: It plays a crucial role in forming complex organic molecules through cross-coupling reactions.
  • Preparation of Organometallic Compounds: It is utilized in the synthesis of various organometallic complexes for further chemical transformations .

The interaction studies of p-tolylmagnesium bromide primarily focus on its reactivity with different electrophiles and transition metals. For instance, studies have shown its effectiveness in forming stable complexes with transition metals like chromium and palladium, which are essential for catalyzing various organic reactions .

Several compounds are structurally or functionally similar to p-tolylmagnesium bromide. Here are some notable examples:

Compound NameStructure TypeUnique Features
Methylmagnesium bromideGrignard ReagentSimpler structure; used mainly for methylation
Phenylmagnesium bromideGrignard ReagentReacts similarly but involves phenyl group
Ethylmagnesium bromideGrignard ReagentMore reactive than p-tolyl; used for ethylation

Uniqueness of p-Tolylmagnesium Bromide:

  • The presence of the para-methyl group enhances its nucleophilicity compared to other alkyl or aryl Grignard reagents.
  • Its specific reactivity patterns make it particularly useful for synthesizing substituted aromatic compounds that are not easily accessible through other methods.

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (40%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

General Manufacturing Information

Magnesium, bromo(4-methylphenyl)-: ACTIVE

Dates

Modify: 2023-08-16
Wang et al. Directing-group-free catalytic dicarbofunctionalization of unactivated alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00836-6, published online 13 December 2021

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